molecular formula C16H32Br2N2 B1674387 IEM 1754 dihydrobroMide CAS No. 162831-31-4

IEM 1754 dihydrobroMide

Cat. No. B1674387
M. Wt: 412.2 g/mol
InChI Key: JMPHTNNJCZDROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IEM 1754 dihydrobroMide is a selective AMPA/kainate receptor blocker for GluR1 and GluR3 with an IC50 of 6 μM . It is an adamantane derivative .


Molecular Structure Analysis

The molecular formula of IEM 1754 dihydrobroMide is C16H30N2·2HBr . The molecular weight is 412.25 . The structure is consistent with NMR .


Chemical Reactions Analysis

IEM 1754 dihydrobroMide is a voltage-dependent open-channel blocker of AMPA receptors . The antagonism is dependent on receptor subunit composition . Channels gated by recombinant, homomeric GluR1 and GluR3 receptors exhibit a higher sensitivity to block than those gated by receptors containing edited GluR2 subunits .


Physical And Chemical Properties Analysis

The molecular formula of IEM 1754 dihydrobroMide is C16H30N2·2HBr . The molecular weight is 412.25 . It is soluble in DMSO and water .

Scientific Research Applications

  • Neuroscience

    • IEM 1754 dihydrobromide is a voltage-dependent open-channel blocker of AMPA receptors . It selectively blocks GluA2 subunit-lacking (Ca 2±permeable) receptors more potently than GluA2-containing receptors . It also potently blocks NMDA receptor channels .
    • The compound is used in research to study the function and behavior of these receptors in the nervous system .
    • The methods of application involve introducing the compound to neuronal cells and observing the effects on receptor activity .
    • The outcomes of these studies can help in understanding neurological disorders and developing potential treatments .
  • Pharmacology

    • IEM 1754 dihydrobromide is used in pharmacological research due to its ability to block AMPA and NMDA receptors .
    • It is used in studies investigating the role of these receptors in drug action .
    • The compound is typically applied to cell cultures or animal models, and the effects on receptor activity and overall physiology are observed .
    • These studies can provide valuable insights into the mechanisms of drug action and the potential therapeutic uses of receptor blockers .
  • Biochemistry

    • IEM 1754 dihydrobromide is used in biochemistry to study the properties and functions of AMPA and NMDA receptors .
    • The compound is typically applied to biochemical assays involving these receptors, and its effects on receptor activity are observed .
    • These studies can provide valuable insights into the biochemical properties of these receptors and their role in cellular processes .
  • Molecular Biology

    • IEM 1754 dihydrobromide is used in molecular biology to study the genetic and molecular aspects of AMPA and NMDA receptors .
    • The compound is typically applied to molecular biology assays involving these receptors, and its effects on receptor activity are observed .
    • These studies can provide valuable insights into the genetic and molecular mechanisms underlying the function of these receptors .

IEM 1754 dihydrobromide is a selective AMPA/kainate receptor blocker for GluR1 and GluR3 with an IC50 of 6 μM . Here are some additional applications:

  • Drug Development

    • IEM 1754 dihydrobromide’s ability to selectively block AMPA/kainate receptors makes it a potential candidate for drug development .
    • It can be used in preclinical studies to investigate the therapeutic potential of AMPA/kainate receptor blockers in various neurological disorders .
    • The methods of application typically involve in vitro assays and animal models .
    • The outcomes of these studies can provide valuable insights into the therapeutic potential of IEM 1754 dihydrobromide .
  • Toxicology

    • IEM 1754 dihydrobromide can be used in toxicology studies to investigate the potential toxic effects of AMPA/kainate receptor blockers .
    • The methods of application typically involve in vitro assays and animal models .
    • The outcomes of these studies can provide valuable insights into the safety profile of IEM 1754 dihydrobromide .

IEM 1754 dihydrobromide is a selective AMPA/kainate receptor blocker for GluR1 and GluR3 with an IC50 of 6 μM . Here are some additional applications:

  • Cellular Biology

    • IEM 1754 dihydrobromide can be used in cellular biology to study the role of AMPA/kainate receptors in cellular processes .
    • The compound is typically applied to cell cultures, and its effects on receptor activity and overall cellular physiology are observed .
    • These studies can provide valuable insights into the role of these receptors in cellular processes .
  • Neuropharmacology

    • IEM 1754 dihydrobromide can be used in neuropharmacology to study the role of AMPA/kainate receptors in the action of neurological drugs .
    • The compound is typically applied to neuronal cell cultures or animal models, and the effects on receptor activity and overall neuronal physiology are observed .
    • These studies can provide valuable insights into the mechanisms of drug action in the nervous system .

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

N'-(1-adamantylmethyl)pentane-1,5-diamine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2.2BrH/c17-4-2-1-3-5-18-12-16-9-13-6-14(10-16)8-15(7-13)11-16;;/h13-15,18H,1-12,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPHTNNJCZDROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNCCCCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

IEM 1754 dihydrobroMide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IEM 1754 dihydrobroMide
Reactant of Route 2
Reactant of Route 2
IEM 1754 dihydrobroMide
Reactant of Route 3
Reactant of Route 3
IEM 1754 dihydrobroMide
Reactant of Route 4
Reactant of Route 4
IEM 1754 dihydrobroMide
Reactant of Route 5
Reactant of Route 5
IEM 1754 dihydrobroMide
Reactant of Route 6
Reactant of Route 6
IEM 1754 dihydrobroMide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.